Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-hydroxybenzoyl group, a hydrazono group, and an oxoindolinyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with isatin to form the oxoindolinyl derivative. Finally, the ethyl acetate group is introduced through esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazono group may participate in redox reactions, while the chloro-hydroxybenzoyl group can interact with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Ethyl 2-(3-(2-(4-chloro-2-methoxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Ethyl 2-(3-(2-(4-chloro-2-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
Uniqueness
This compound is unique due to the presence of the chloro-hydroxybenzoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
624725-34-4 |
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Molecular Formula |
C19H16ClN3O5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
ethyl 2-[3-[(4-chloro-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H16ClN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-8-7-11(20)9-15(13)24/h3-9,24,27H,2,10H2,1H3 |
InChI Key |
MFEWMVGYNZSTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
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